molecular formula C11H13N3O B7903336 (S)-2-Amino-N-(2-cyano-benzyl)-propionamide

(S)-2-Amino-N-(2-cyano-benzyl)-propionamide

Cat. No.: B7903336
M. Wt: 203.24 g/mol
InChI Key: NBTUFTAFXYZUDO-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-(2-cyano-benzyl)-propionamide is a chiral compound with significant interest in organic synthesis and pharmaceutical research. This compound features both an amino group and a cyano group, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-propionamide typically involves the reaction of 2-cyanobenzyl bromide with an appropriate amine under controlled conditions. One common method includes the use of a palladium catalyst and a cyanidization agent to introduce the cyano group . The reaction is carried out in a solvent such as chloroform or ethyl acetate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow protocols for bromination of benzylic compounds using N-bromosuccinimide and a compact fluorescent lamp (CFL) to activate the radical reactions . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-cyano-benzyl)-propionamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-N-(2-cyano-benzyl)-propionamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-cyano-benzyl)-propionamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of DPP-4 by binding to its active site, thereby modulating the enzyme’s activity and affecting metabolic pathways . The cyano group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature and the presence of both amino and cyano functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-cyanophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8(13)11(15)14-7-10-5-3-2-4-9(10)6-12/h2-5,8H,7,13H2,1H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTUFTAFXYZUDO-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC=CC=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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